molecular formula C7H11NO B3021592 3-(Furan-2-yl)propan-1-amine CAS No. 4428-38-0

3-(Furan-2-yl)propan-1-amine

Cat. No. B3021592
CAS RN: 4428-38-0
M. Wt: 125.17 g/mol
InChI Key: BMBNEIGPGNXTRH-UHFFFAOYSA-N
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Description

“3-(Furan-2-yl)propan-1-amine” is a chemical compound with the molecular formula C7H11NO . It is a derivative of furan, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .


Molecular Structure Analysis

The molecular structure of “3-(Furan-2-yl)propan-1-amine” consists of a furan ring attached to a propylamine group . Furan is a five-membered ring system with four carbon atoms and one oxygen atom .

Scientific Research Applications

Synthesis and Chemical Reactions

3-(Furan-2-yl)propan-1-amine is involved in various chemical syntheses and reactions. For example, it can be used in the formation of 1,2,4-trisubstituted pyrroles through reactions with 2-(acylmethylene)propanediol diacetates under palladium catalysis, offering moderate to good yields (Friedrich, Wächtler, & Meijere, 2002). Another study showcases its use in synthesizing 2-(furan-2-yl)benzo[e][1,3]benzothiazole, demonstrating its reactivity and potential for electrophilic substitution reactions (Aleksandrov & El’chaninov, 2017).

Cytotoxic Activity

Research has explored the cytotoxic activities of compounds derived from 3-(Furan-2-yl)propan-1-amine. For instance, the synthesis of 1-{3-[1-(5-organylsilylfuran-2-yl)silinan-1-yl]propyl}amines has been studied, showing significant cytotoxic effects, with potential implications for medical and pharmaceutical research (Ignatovich et al., 2014).

Novel Synthesis Techniques

The compound has also been a subject in the development of new synthesis methods. For example, novel enantioselective synthesis techniques have been developed for furan-2-yl amines and amino acids, where the chirality of the furan-2-yl amines can be controlled by selecting the appropriate isomer of the O-benzyl oxime (Demir, Seşenoğlu, Ülkü, & Arici, 2003).

Catalytic Conversions and Derivatives

There is ongoing research in catalytic conversions involving 3-(Furan-2-yl)propan-1-amine. A study reported the efficient preparation of furan-derived amines, like 1-(furan-2-yl)-4-methylpentan-2-amine, from furfural using Ru/C as a catalyst, highlighting its potential in biomass conversion (Jiang et al., 2020).

properties

IUPAC Name

3-(furan-2-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,1,3,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBNEIGPGNXTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30243802
Record name Furanpropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30243802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Furan-2-yl)propan-1-amine

CAS RN

98773-80-9, 4428-38-0
Record name Furanpropanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098773809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furanpropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30243802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(furan-2-yl)propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Chadha, A Bali, G Bansal - Journal of Pharmaceutical and Biomedical …, 2016 - Elsevier
Duloxetine HCl was subjected to forced degradation under conditions of hydrolysis (neutral, acidic and alkaline), oxidation, photolysis and thermal stress, as suggested in the ICH …
SR Shengule, A Willis, SG Pyne - Tetrahedron, 2012 - Elsevier
The protic and Lewis acid promoted cyclization reactions of tethered furan-4,5-dihydroxypiperid-2-ones, furan-4,5-diacetoxypiperid-2-ones and furan-3,4-diacetoxypyrrolid-2-ones, via …
S Pradhan, RV Sankar… - The Journal of Organic …, 2022 - ACS Publications
Organoborane-catalyzed hydroboration of nitriles provides N,N-diborylamines, which act as efficient synthons for the synthesis of primary amines and secondary amides. Known nitrile …
Number of citations: 6 0-pubs-acs-org.brum.beds.ac.uk

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